BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Technical Guide: Biological
Activities of Quinoline-4-Carbohydrazide
Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

2-(2-Ethoxyphenyl)quinoline-4-
Compound Name:

carbohydrazide
CAS No.: 524932-37-4
Cat. No.: B2670383

Get Quote

Executive Summary

The quinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal
chemistry, characterized by a bicyclic aromatic quinoline ring substituted at the C4 position with
a carbohydrazide (-CONHNH2) moiety. This specific pharmacophore serves as a versatile
"molecular hook," capable of forming hydrogen bonds, chelating metals, and undergoing further
derivatization (e.g., into hydrazones, semicarbazides, or heterocycle hybrids).

This guide details the validated biological activities of this class, focusing on antitubercular,
anticancer, and antimicrobial profiles. It provides mechanistic insights, structure-activity
relationships (SAR), and self-validating experimental protocols for researchers in drug
discovery.
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The biological potency of quinoline-4-carbohydrazides stems from the electronic and steric
properties of the quinoline ring combined with the reactivity of the hydrazide linker.

Structure-Activity Relationship (SAR)

e Position 2 (C2): Substitution with lipophilic aryl groups (e.g., phenyl, 4-bromophenyl) often
enhances antimicrobial and antitubercular activity by improving cell wall permeation.

o Position 4 (C4 - Linker): The carbohydrazide moiety is critical for hydrogen bonding with
receptor pockets (e.g., InhA active site). Conversion to acylhydrazones (Schiff bases)
generally increases antioxidant and anticancer potency.

o Positions 6, 7, 8: Electron-withdrawing groups (CI, F, NO2) at these positions modulate the
pKa of the ring nitrogen and often improve DNA gyrase inhibition.
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Figure 1: Structure-Activity Relationship (SAR) hotspots for Quinoline-4-Carbohydrazide
derivatives.

Core Therapeutic Profiles
Antitubercular Activity (Primary Indication)

Quinoline-4-carbohydrazides are potent inhibitors of Mycobacterium tuberculosis (Mtb).

e Mechanism of Action: The hydrazide group mimics the substrate for Enoyl-ACP Reductase
(InhA), a key enzyme in the Type Il Fatty Acid Biosynthesis (FAS-II) pathway. Inhibition of
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InhA prevents the synthesis of mycolic acids, essential for the mycobacterial cell wall.

o Key Data:

o Compound 5n (Quinoline-triazole hybrid) showed an MIC of 12.5 pg/mL against Mtb
H37Rv.[1]

o Molecular Docking: Reveals hydrophobic interactions with the InhA binding pocket,
specifically residues Tyr158 and Phel49.

Anticancer Activity

Derivatives, particularly hydrazones and acrylamide hybrids, exhibit significant cytotoxicity
against breast (MCF-7), lung (A549), and colon cancer cell lines.

e Mechanism of Action:

o EGFR-TK Inhibition: The scaffold fits into the ATP-binding pocket of Epidermal Growth
Factor Receptor Tyrosine Kinase.

o Apoptosis Induction: Upregulation of p53 and Caspase-9, leading to cell cycle arrest at the
G1 phase.

o Key Data:

o Compound 6h (Acrylamide hybrid) displayed an IC50 of 0.22 uM against MCF-7 cells,
comparable to Lapatinib (0.18 pM).

Antimicrobial & Anti-inflammatory[2][3][4]

e Antibacterial: Acts via inhibition of DNA Gyrase (Topoisomerase Il). Effective against Gram-
positive bacteria (e.g., S. aureus).[2]

e Anti-inflammatory: Inhibition of COX-2 and suppression of pro-inflammatory cytokines (TNF-
a, IL-6).

Mechanistic Pathways
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The following diagram illustrates the dual-pathway mechanism for Antitubercular and
Anticancer activities.
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Figure 2: Dual mechanistic pathways targeting InhA in Tuberculosis and EGFR-TK in Cancer.

Experimental Protocols
Protocol A: Synthesis of Quinoline-4-Carbohydrazide
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Objective: To synthesize the core precursor from quinoline-4-carboxylic acid.

Esterification: Reflux Quinoline-4-carboxylic acid (10 mmol) with absolute ethanol (30 mL)
and conc. H2S04 (0.5 mL) for 8-10 hours. Neutralize with NaHCO3, extract with ethyl
acetate, and evaporate to yield the Ethyl ester.

Hydrazinolysis: Dissolve the ethyl ester (10 mmol) in ethanol (20 mL). Add Hydrazine
hydrate (99%, 50 mmol) dropwise.

Reflux: Heat the mixture at reflux for 612 hours. Monitor via TLC (Mobile phase:
Chloroform:Methanol 9:1).

Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water. The solid
hydrazide precipitates.

Purification: Filter, wash with cold water, and recrystallize from ethanol.

o Validation: Melting point should be sharp; IR spectrum must show doublet -NH2 peaks
around 3300-3200 cm~* and Amide | (C=0) at ~1650 cm™2.

Protocol B: InhA Enzyme Inhibition Assay

Objective: To validate antitubercular mechanism.[1][3]

Reagents: Recombinant InhA enzyme, NADH (cofactor), 2-trans-dodecenoyl-CoA
(substrate).

Setup: In a quartz cuvette, mix 30 mM PIPES buffer (pH 6.8), test compound (various
concentrations in DMSO), InhA (50 nM), and NADH (250 pM).

Initiation: Add 2-trans-dodecenoyl-CoA (50 uM) to start the reaction.

Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in
absorbance at 340 nm over 60 seconds at 25°C using a UV-Vis spectrophotometer.

Calculation: % Inhibition =
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Quantitative Data Summary

Compound Class Target Activity Key Metric (Best) Reference
Quinoline-Acrylamide )

) Anticancer (MCF-7) IC50: 0.22 uM [1]
Hybrid
Quinoline-Triazole ]

) Antitubercular (Mtb) MIC: 12.5 pg/mL [2]
Hybrid
2-(4-Br-Ph)-Quinoline-  Antibacterial (S.

MIC: 38.64 uM [3]
4-CH aureus)
Quinoline-Hydrazone Antioxidant (DPPH) IC50: 843 ppm [4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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